An In-depth Technical Guide to 2-(2-Thienyl)pyridine
An In-depth Technical Guide to 2-(2-Thienyl)pyridine
CAS Number: 3319-99-1
This technical guide provides a comprehensive overview of 2-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in research and development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development and materials science.
Core Properties and Identifiers
2-(2-Thienyl)pyridine, also known as 2-(2-Pyridyl)thiophene, is a bicyclic aromatic compound featuring a pyridine ring substituted with a thiophene moiety.[1] This structure imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of 2-(2-Thienyl)pyridine are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | [1][2][3][4] |
| Molecular Weight | 161.22 - 161.23 g/mol | [1][2][4] |
| Exact Mass | 161.02992040 Da | [3] |
| Appearance | Light orange to yellow to green powder or crystal | [1][5][6] |
| Melting Point | 61-65 °C | [1][4][5] |
| Boiling Point | 140 °C at 16 mmHg | [1][4] |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.51 ± 0.10 | [4] |
| LogP (Estimated) | 2.702 | [4] |
| Solubility | Soluble in Methanol.[4] 1.9 µg/mL at pH 7.4.[3] | [3][4] |
| Storage | Room temperature, in a dark, dry, and sealed place.[4] Recommended storage at 2-8 °C.[1] | [1][4] |
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with 2-(2-Thienyl)pyridine.
| Identifier Type | Value | Reference |
| CAS Number | 3319-99-1 | [1][2][3][4][5] |
| IUPAC Name | 2-thiophen-2-ylpyridine | [3] |
| Synonyms | 2-(2-Pyridyl)thiophene, 2-Thien-2-ylpyridine | [1][4][5] |
| InChI | InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | [3][4] |
| InChIKey | QLPKTAFPRRIFQX-UHFFFAOYSA-N | [2][3][4] |
| SMILES | C1=CC=NC(=C1)C2=CC=CS2 | [3][4] |
| EC Number | 222-022-1 | [3] |
| PubChem CID | 76832 | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2-(2-Thienyl)pyridine. The compound exhibits characteristic signals in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data are fundamental for structural elucidation.
| ¹H NMR (CDCl₃, 399.65 MHz) | ¹³C NMR | |
| Shift (ppm) | Assignment | Reference |
| 8.559 | Pyridine-H | [7] |
| 7.65 | Pyridine-H | [7] |
| 7.64 | Pyridine-H | [7] |
| 7.565 | Thiophene-H | [7] |
| 7.382 | Thiophene-H | [7] |
| 7.12 | Pyridine-H | [7] |
| 7.098 | Thiophene-H | [7] |
| Note: Spectral data for ¹³C NMR is available but specific shift assignments were not found in the search results.[3][8] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Technique | Key m/z values | Reference |
| GC-MS | 161, 160, 117, 111 | [3] |
| Predicted CCS ([M+H]⁺) | 129.8 Ų (m/z 162.03720) | [9] |
| Predicted CCS ([M+Na]⁺) | 139.7 Ų (m/z 184.01914) | [9] |
Other Spectroscopic Data
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also available for this compound.[8] The free ligand displays absorption bands in the UV region.[2] Upon complexation with metals, new absorption bands, often characteristic of metal-to-ligand charge transfer (MLCT), can appear in the visible region.[2]
Synthesis and Experimental Protocols
2-(2-Thienyl)pyridine can be synthesized through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prevalent.
Synthetic Routes
-
Suzuki-Miyaura Coupling : This is a versatile method involving the palladium-catalyzed reaction of a thienylboronic acid with a halopyridine or a pyridylboronic acid with a halothiophene.[2] For instance, coupling 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base yields the target compound.
-
Stille Coupling : This reaction provides an alternative route by coupling an organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a halogenated pyridine.[2]
-
Direct Synthesis : These methods often involve the condensation of pre-functionalized pyridine and thiophene precursors.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles with boronic acids.[2]
Reaction: 2-Bromopyridine + Thiophene-2-boronic acid → 2-(2-Thienyl)pyridine
Materials:
-
2-Bromopyridine
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Silica gel
Equipment:
-
Oven-dried resealable Schlenk tube with a Teflon screw valve
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add 2-bromopyridine (1.0 equiv), thiophene-2-boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv, 10 mol%), and Na₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Replace the septum with the Teflon screw valve and seal the tube. Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of silica gel, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 2-(2-Thienyl)pyridine.
Synthesis Workflow Diagram
Applications and Research Interest
2-(2-Thienyl)pyridine is a versatile compound with applications spanning several scientific disciplines.
Pharmaceutical and Drug Development
-
Building Block : It serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its structure is a key component for potential drug candidates, including those with anti-tumor properties.
-
Neurological Disorders : The compound is particularly utilized in developing drugs that target neurological disorders, owing to its capacity to interact with specific receptors.[1]
-
Anti-inflammatory Activity : A copper(II) complex of 2-(2-Thienyl)pyridine, [Cu(pyth)₂Cl₂], has been evaluated for its anti-inflammatory activity.[2] Molecular docking studies suggest this complex can effectively bind to the cyclooxygenase-2 (COX-2) enzyme.[2]
Materials Science
-
Organic Electronics : It is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1]
-
Conductive Polymers : The compound is incorporated into the design of advanced materials like conductive polymers and organic semiconductors.[1]
Coordination Chemistry and Catalysis
-
Ligand : 2-(2-Thienyl)pyridine acts as an effective ligand in coordination chemistry.[1] This facilitates the development of novel metal complexes with potential applications in catalysis.[1] The electronic properties of platinum(II) complexes are influenced by the thienylpyridine ligand, affecting their radiative lifetimes.[2]
Agrochemicals
The compound is used in the formulation of agrochemicals, such as pesticides and herbicides, to enhance the efficacy of active ingredients for crop protection.[1]
Safety and Handling
2-(2-Thienyl)pyridine is classified as an irritant.[2][4]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
GHS Pictogram : GHS07 (Exclamation mark).[4]
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
